molecular formula C12H18ClFN2O B2638688 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride CAS No. 1049751-65-6

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2638688
CAS No.: 1049751-65-6
M. Wt: 260.74
InChI Key: NTQQUGGCKJISHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride is a chemical compound that features a tert-butylamino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride typically involves the reaction of tert-butylamine with 4-fluorophenylacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors can enhance the reaction efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butylamino)-N-(4-chlorophenyl)acetamide hydrochloride
  • 2-(tert-butylamino)-N-(4-bromophenyl)acetamide hydrochloride
  • 2-(tert-butylamino)-N-(4-methylphenyl)acetamide hydrochloride

Uniqueness

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

2-(tert-butylamino)-N-(4-fluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O.ClH/c1-12(2,3)14-8-11(16)15-10-6-4-9(13)5-7-10;/h4-7,14H,8H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQUGGCKJISHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)NC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.